

[Asp5]-Oxytocin: A Comparative Analysis of Receptor Binding and Functional Potency

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Compound of Interest

Compound Name: [Asp5]-Oxytocin

Cat. No.: B3061210

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A comprehensive guide for researchers, scientists, and drug development professionals on the experimental findings of **[Asp5]-Oxytocin** in comparison to Oxytocin and its analogues.

This guide provides an objective comparison of **[Asp5]-Oxytocin** with native Oxytocin and other synthetic analogues, including [Thr4,Gly7]-Oxytocin, Carbetocin (a [Carba1]-Oxytocin analogue), and Desamino-Oxytocin. The information presented herein is supported by experimental data from peer-reviewed literature, focusing on receptor binding affinity and functional potency across various assays.

Quantitative Comparison of Oxytocin Analogues

The following tables summarize the key quantitative data for **[Asp5]-Oxytocin** and its comparators, providing a clear comparison of their biological activities.

Table 1: Oxytocin Receptor Binding Affinity

Compound	Receptor	K _i (nM)	IC ₅₀ (nM)	Species	Reference
[Asp5]-Oxytocin	Oxytocin Receptor	Not Reported	Not Reported	-	-
Oxytocin	Oxytocin Receptor	0.75 ± 0.08	-	Human	[1]
Oxytocin Receptor	0.83	-	Mouse		
[Thr ⁴ ,Gly ⁷]-Oxytocin	Oxytocin Receptor	17.9 ± 2.8	-	Human	[1]
Carbetocin	Oxytocin Receptor	7.1	-	Human	[2]
Oxytocin Receptor	1.96	-	Rat		
Desamino-Oxytocin	Oxytocin Receptor	-	103	Human	[3]

Note: A specific K_i or IC₅₀ value for **[Asp5]-Oxytocin** was not found in the reviewed literature. However, it is reported to have a high affinity for the uterotonic receptor, with an intrinsic activity identical to that of oxytocin.[4]

Table 2: Functional Potency of Oxytocin Analogues

Compound	Rat Uterotonic Assay (units/mg)	Avian Vasodepressor Assay (units/mg)	Rat Antidiuretic Assay (units/mg)	Reference
[Asp5]-Oxytocin	20.3	41	0.14	[4]
Oxytocin	~500	~500	~5	
[Thr ⁴ ,Gly ⁷]-Oxytocin	166 ± 4	Not Reported	0.002 ± 0.0004	
Carbetocin	-	-	-	
Desamino-Oxytocin	Enhanced vs. Oxytocin	Enhanced vs. Oxytocin	Enhanced vs. Oxytocin	

Note: Specific unit/mg potencies for Carbetocin and Desamino-Oxytocin were not consistently reported in a comparable format.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (for Receptor Affinity)

This protocol is adapted from methods used to determine the binding affinity of ligands to the oxytocin receptor.[5]

- Membrane Preparation:
 - Culture cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
 - Harvest cells and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
 - Homogenize the cell suspension and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
- Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
- Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
- Competition Binding Assay:
 - In a 96-well plate, add a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin).
 - Add increasing concentrations of the unlabeled competitor ligand (**[Asp5]-Oxytocin** or other analogues).
 - Add the prepared cell membranes to initiate the binding reaction.
 - Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
 - Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
 - Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_D))$, where [L] is the concentration of the radioligand and K_D is its dissociation constant.

Rat Uterotonic Bioassay

This protocol is based on established methods for assessing the uterotonic activity of oxytocin and its analogues.^{[6][7]}

- Animal Preparation:
 - Use a mature female rat in proestrus or estrus, confirmed by vaginal smear. Alternatively, an ovariectomized rat pre-treated with estrogen can be used.
 - Euthanize the rat and isolate the uterine horns.
- Tissue Preparation and Mounting:
 - Suspend a segment of one uterine horn in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 32-37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
 - Attach one end of the uterine strip to a fixed point and the other end to an isometric force transducer to record contractions.
 - Allow the tissue to equilibrate for at least 30 minutes, with periodic washing.
- Assay Procedure:
 - Establish a cumulative or non-cumulative dose-response curve for a standard oxytocin solution to determine the working concentration range.
 - Administer known concentrations of the standard and test compounds (**[Asp5]-Oxytocin** and other analogues) to the organ bath and record the resulting contractions.
 - Wash the tissue thoroughly between each dose.
- Data Analysis:
 - Measure the amplitude and/or area under the curve of the contractions for each concentration.

- Compare the dose-response curves of the test compounds to that of the standard oxytocin to determine their relative potencies.

Avian Vasodepressor Bioassay

This protocol is based on the method of measuring blood pressure changes in chickens in response to oxytocin analogues.[8]

- Animal Preparation:
 - Anesthetize a young adult chicken (cockerel or hen).
 - Cannulate a suitable artery (e.g., ischiatic or brachial artery) for blood pressure recording and a vein (e.g., wing vein) for drug administration.
- Assay Procedure:
 - Administer a standard dose of oxytocin intravenously and record the resulting drop in blood pressure.
 - After the blood pressure returns to baseline, administer a dose of the test compound (**[Asp5]-Oxytocin** or other analogues).
 - Perform a bracketing or multiple-point assay by alternating between the standard and test solutions at different dose levels.
- Data Analysis:
 - Measure the magnitude of the depressor response (fall in blood pressure) for each injection.
 - Compare the dose-response relationships of the test compounds to the standard to calculate their relative potencies.

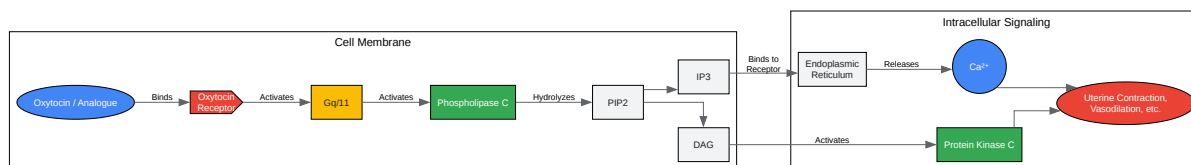
Rat Antidiuretic Bioassay

This protocol is based on methods for assessing the antidiuretic effects of neurohypophyseal hormones.[9]

- Animal Preparation:
 - Use male rats and hydrate them by oral administration of water or a hypotonic solution.
 - Anesthetize the rats (e.g., with ethanol, which also inhibits endogenous vasopressin release).
 - Cannulate the bladder to collect urine and a vein for injections.
- Assay Procedure:
 - Establish a stable urine flow.
 - Administer a standard dose of an antidiuretic substance (e.g., vasopressin or oxytocin) and measure the resulting decrease in urine flow.
 - Once the urine flow returns to the baseline, administer a dose of the test compound (**[Asp5]-Oxytocin** or other analogues).
 - Conduct a four-point bioassay with two doses of the standard and two doses of the test substance.
- Data Analysis:
 - Measure the duration and magnitude of the antidiuretic response (reduction in urine volume).
 - Compare the effects of the test compounds to the standard to determine their relative potencies.

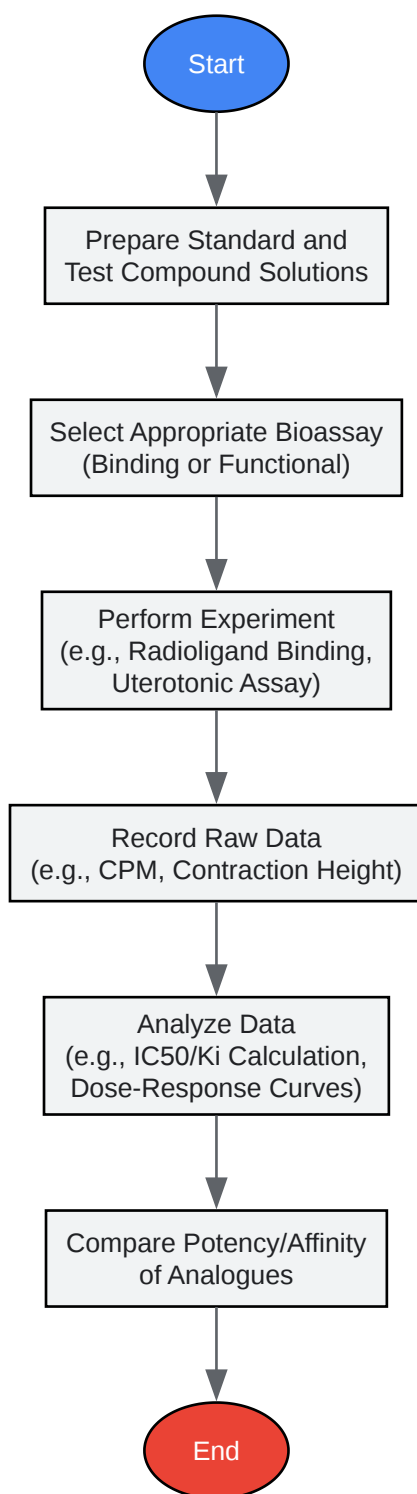
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the oxytocin receptor and a general workflow for the experimental procedures described.



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Caption: Oxytocin Receptor Signaling Pathway.



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Caption: General Experimental Workflow.

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